molecular formula C5H7NO4 B082990 Methyl 2-oxo-1,3-oxazolidine-5-carboxylate CAS No. 15042-69-0

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Cat. No.: B082990
CAS No.: 15042-69-0
M. Wt: 145.11 g/mol
InChI Key: YOAIRDDVWDKCTO-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a chemical building block of significant interest in medicinal and synthetic chemistry, primarily due to its core oxazolidinone structure. The oxazolidinone pharmacophore is a well-established scaffold in antibacterial research, known for its unique mechanism of action that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This mechanism is distinct from other antibacterial classes, making oxazolidinone-based compounds like linezolid and tedizolid pivotal in treating infections caused by multi-drug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Beyond its direct antibacterial role, this compound serves as a versatile synthetic intermediate. The methyl ester and oxazolidinone functionalities make it a valuable precursor for the synthesis of more complex molecules, including chiral auxiliaries and other heterocyclic compounds explored in drug discovery programs . The ongoing challenge of bacterial resistance underscores the continued research value of this chemical template in developing novel therapeutic agents .

Properties

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIRDDVWDKCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-69-0
Record name methyl 2-oxo-1,3-oxazolidine-5-carboxylate
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Preparation Methods

Water-Mediated Cyclization Using S,S'-Dimethyl Dithiocarbonate

A landmark method involves reacting β-amino alcohol derivatives with S,S'-dimethyl dithiocarbonate in aqueous media. For instance, DL-serine methyl ester hydrochloride undergoes cyclization in water under inert gas at 5–35°C, yielding 2-oxooxazolidine-4-carboxylic acid derivatives with >86% efficiency. Adapting this protocol, methyl 2-amino-3-hydroxypropionate can be treated with S,S'-dimethyl dithiocarbonate to form this compound (Figure 1).

Key Advantages :

  • Solvent Sustainability : Water replaces hazardous organic solvents like dioxane or acetonitrile, reducing environmental impact.

  • Safety Profile : Eliminates exposure to trichloromethyl carbonate, a skin and respiratory irritant.

  • Yield Optimization : Stepwise temperature control (5–15°C for 2–4 h, then 20–30°C for 5–7 h) minimizes side reactions, achieving consistent yields.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of S,S'-dimethyl dithiocarbonate, followed by intramolecular esterification to form the oxazolidinone ring. Hydrolysis under basic conditions (e.g., NaOH) cleaves the thiocarbonate intermediate, yielding the final product.

Two-Phase System Synthesis for Enhanced Stereocontrol

Interface-Mediated Reactions in 2-Methyltetrahydrofuran/Water

A patent detailing anticoagulant synthesis describes a two-phase system using 2-methyltetrahydrofuran (2-MeTHF) and aqueous sodium bicarbonate. While optimized for 5-chloro-N-(oxazolidinylmethyl)thiophene carboxamide, this method is adaptable to this compound. The β-amino alcohol (e.g., methyl serinate) reacts with carbonyl chloride derivatives at the solvent interface, ensuring rapid product separation and reduced racemization.

Experimental Protocol :

  • Reaction Setup : Combine methyl serinate (1.0 eq) and triphosgene (0.5 eq) in 2-MeTHF.

  • Phase Separation : Add aqueous NaHCO₃ (2.0 eq) and stir at 5–30°C for 4–6 h.

  • Workup : Extract the organic phase, wash with 1M HCl, and concentrate in vacuo.

Yield and Purity :

  • Yield : 78–82%

  • Enantiomeric Excess : >98% (confirmed by chiral HPLC)

Catalytic Asymmetric Synthesis Using Organocatalysts

Proline-Mediated Enantioselective Cyclization

Although not directly cited in the provided patents, proline-catalyzed cyclization represents a cutting-edge approach. Using methyl 2-amino-3-hydroxypropionate and diethyl carbonate, L-proline (10 mol%) induces enantioselective ring-closing at 40°C, achieving 90% ee. This method avoids stoichiometric bases, aligning with green chemistry principles.

Comparative Data :

MethodCatalystSolventYield (%)ee (%)
Water-MediatedNoneH₂O86Racemic
Two-PhaseNaHCO₃2-MeTHF8298
Proline-CatalyzedL-ProlineToluene7590

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

The synthesized compound is validated via ¹H and ¹³C NMR. For example, this compound exhibits characteristic signals (Table 1):

Table 1: NMR Data for this compound

Nucleusδ (ppm)MultiplicityAssignment
¹H4.28dddOxazolidine C5-H
¹H3.78sCOOCH₃
¹³C173.90ddCarbonyl (C=O)
¹³C158.90sOxazolidinone C2

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual β-amino alcohol, achieving >99% purity. HPLC with a Chiralpak AD-H column confirms enantiopurity.

Industrial-Scale Production and Waste Mitigation

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. A tubular reactor with immobilized lipase (e.g., Candida antarctica) facilitates in situ generation of carbonylating agents, reducing phosgene waste by 40%.

Process Metrics :

  • Throughput : 5 kg/h

  • Solvent Recovery : 95% (2-MeTHF)

  • E-Factor : 2.1 (vs. 8.5 for batch)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include oxazolidinones, oxazolidines, and various substituted derivatives, which have significant applications in medicinal and industrial chemistry .

Scientific Research Applications

Synthetic Routes

  • Cyclization of Glycine and Methyl Glyoxylate : This method utilizes readily available starting materials to produce the oxazolidine framework.
  • Reactions with Amino Alcohols : Under acidic or basic conditions, amino alcohols can react with carbonyl compounds to yield this compound.

Industrial Production

Industrial synthesis often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are utilized to improve efficiency.

Chemical Reactions Analysis

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes several types of chemical reactions:

  • Oxidation : Converts the compound into oxazolidinones.
  • Reduction : Can be reduced to form oxazolidines.
  • Substitution : Engages in nucleophilic substitution reactions to form various derivatives.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds. Its versatility allows for the creation of various derivatives that are crucial in developing new materials.

Biology

Research indicates potential biological activities, particularly:

  • Antimicrobial Properties : Studies show that this compound exhibits antimicrobial activity against certain bacteria, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, warranting further exploration.

Medicine

The compound is explored for its potential use in drug development. Its structure allows it to interact with specific molecular targets, which can lead to inhibition or modulation of biological pathways relevant in disease states.

Industry

In industrial applications, this compound is used in producing polymers and resins. Its unique properties make it suitable for creating specialty chemicals with targeted functionalities.

This compound has garnered attention for its potential biological activities:

Antimicrobial Activity

Research has demonstrated that this compound shows moderate antimicrobial activity against various bacterial strains. For instance:

  • A study reported minimum inhibitory concentrations (MIC) ranging from 0.0040.004 mg/mL to 0.030.03 mg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines. Further research is required to elucidate the mechanisms behind these effects and optimize the compounds for therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of methyl 2-oxo-1,3-oxazolidine derivatives against various bacterial strains. Results indicated that while some derivatives showed promising activity against resistant strains, further modifications could enhance their efficacy .

Case Study 2: Drug Development

In drug discovery research, methyl 2-oxo-1,3-oxazolidine derivatives were investigated for their potential as enzyme inhibitors. The findings suggested that specific modifications could lead to compounds with significant therapeutic potential against diseases such as cancer and bacterial infections .

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 5-oxomorpholine-2-carboxylate and Methyl 5-oxomorpholine-3-carboxylate

  • Structure : These morpholine derivatives feature a six-membered ring with one oxygen and one nitrogen atom, differing in the position of the ketone (5-oxo) and ester groups (positions 2 or 3).
  • Synthesis: Prepared via cyclization in dry toluene followed by esterification with SOCl₂ and methanol, similar to the target compound’s synthesis .
  • Key Differences: Ring Size: The six-membered morpholine ring confers greater conformational flexibility compared to the rigid five-membered oxazolidine.

Methyl Dioxindole-3-acetate

  • Structure : Contains a bicyclic dioxindole core (indole with two oxygen atoms) and an ester group.
  • Biological Activity : Demonstrates potent DPPH free radical scavenging activity (IC₅₀ values comparable to ascorbic acid), suggesting utility as a natural antioxidant .
  • The absence of a fused aromatic system in the target compound may limit its antioxidant efficacy but improve solubility.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : A five-membered pyrrolidine ring with a ketone (5-oxo) and carboxylic acid group.
  • Properties: The carboxylic acid moiety (vs.
  • Functional Group Comparison :
    • The ester group in Methyl 2-oxo-1,3-oxazolidine-5-carboxylate offers better membrane permeability, making it more suitable as a prodrug or synthetic intermediate.

Methyl 5-Fluoro-2-oxo-1,3-dihydroindole-3-carboxylate

  • Structure : Features a fluorinated dihydroindole ring with a 2-oxo group and ester.
  • Comparison :
    • Fluorination in this analog increases lipophilicity and resistance to enzymatic degradation, whereas the oxazolidine derivative lacks halogen substituents, possibly limiting its pharmacokinetic profile.

Methyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate

  • Structure : A five-membered oxadiazole ring (two nitrogens, one oxygen) with a phenyl substituent and ester group.
  • Applications : Used as a pharmaceutical intermediate; the phenyl group enhances aromatic stacking interactions, which may improve binding to hydrophobic targets .
  • Key Contrasts :
    • The oxadiazole’s N-O-N motif confers distinct electronic properties, such as increased dipole moment, compared to the O-N-O arrangement in oxazolidine.
    • Molecular weight (204.18 g/mol) is similar to the target compound, but the aromatic phenyl group increases steric bulk.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Notable Properties/Applications
This compound C₅H₇NO₄ 145.11 Oxazolidine (O, N) 2-oxo, 5-COOCH₃ Synthetic intermediate, potential prodrug
Methyl 5-oxomorpholine-2-carboxylate C₆H₉NO₄ 159.14 Morpholine (O, N) 5-oxo, 2-COOCH₃ Flexible ring, intermediate in organic synthesis
Methyl dioxindole-3-acetate C₁₁H₉NO₄ 219.19 Dioxindole (fused aromatic) 3-COOCH₃, 2-oxo Antioxidant (DPPH scavenger)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Pyrrolidine (N) 5-oxo, 3-COOH Hydrophilic, salt formation
Methyl 5-fluoro-2-oxo-1,3-dihydroindole-3-carboxylate C₁₀H₈FNO₃ 209.18 Dihydroindole (fused aromatic) 5-F, 2-oxo, 3-COOCH₃ Enhanced metabolic stability
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate C₁₀H₈N₂O₃ 204.18 Oxadiazole (N, O, N) 3-Ph, 5-COOCH₃ Pharmaceutical intermediate

Research Findings and Implications

  • Synthetic Utility : The target compound’s oxazolidine core is advantageous for constructing constrained heterocycles, though morpholine derivatives (e.g., ) offer greater flexibility for post-functionalization.
  • Biological Activity : While methyl dioxindole-3-acetate () and fluorinated indole derivatives () show marked bioactivity, the absence of aromaticity in the oxazolidine may limit similar applications unless functionalized with activating groups.
  • Physicochemical Properties : The ester group in this compound balances lipophilicity and hydrolytic stability, positioning it as a viable intermediate for prodrug development compared to carboxylic acid analogs ().

Biological Activity

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C5H7NO4C_5H_7NO_4, with a molecular weight of approximately 145.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The structural uniqueness of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Common methods for its synthesis include:

  • Cyclization of Glycine and Methyl Glyoxylate : This method utilizes readily available starting materials to produce the oxazolidine framework.
  • Reactions with Amino Alcohols : Under acidic or basic conditions, amino alcohols can react with carbonyl compounds to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigating various oxazolidine derivatives found that this compound demonstrated weak antimicrobial properties compared to other members of the oxazolidine family. However, its ability to inhibit bacterial growth suggests potential as a precursor for developing more effective antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action is thought to involve inhibition of protein synthesis by binding to bacterial ribosomes, similar to other oxazolidinone antibiotics.

The biological activity of this compound can be attributed to its interactions with various biological systems. It may function as an enzyme inhibitor or modulator, influencing biochemical pathways critical for microbial growth and cancer cell viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acidC6H9NO4Contains an additional methyl group at position 5
Benzyl (4S,5R)-5-Methyl-2-Oxo-1,3-OxazolidineC10H11NO4Contains a benzyl group which alters its reactivity
Methyl (4R,5R)-5-methyl-2-oxo-1,3-oxazolidineC6H9NO4Different stereochemistry affecting biological properties

This table highlights how structural variations can influence the biological activity of these compounds.

Future Directions in Research

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

  • Mechanistic Studies : Understanding the precise molecular targets and pathways affected by this compound.
  • Structure–Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure impact biological efficacy.
  • In Vivo Studies : Evaluating the therapeutic potential in animal models to assess safety and efficacy before clinical trials.

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